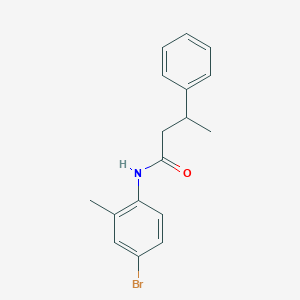
N-(4-bromo-2-methylphenyl)-3-phenylbutanamide
描述
N-(4-bromo-2-methylphenyl)-3-phenylbutanamide, also known as bromadol, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent and long-acting painkiller that has been shown to be effective in treating chronic pain conditions. In recent years, there has been growing interest in bromadol due to its unique pharmacological properties and potential as a research tool.
作用机制
Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals. It also activates the reward pathway in the brain, which can lead to feelings of euphoria and addiction. Bromadol is highly potent and has a low therapeutic index, which means that it can be toxic at relatively low doses.
Biochemical and Physiological Effects
Bromadol has a number of biochemical and physiological effects on the body. It can cause sedation, respiratory depression, and nausea, which are common side effects of opioids. It can also cause miosis, or constriction of the pupils, which is a characteristic feature of opioid use. In addition, N-(4-bromo-2-methylphenyl)-3-phenylbutanamide has been shown to have immunomodulatory effects, which may be useful in treating autoimmune diseases.
实验室实验的优点和局限性
Bromadol has several advantages as a research tool. It is highly potent and selective for the mu-opioid receptor, which makes it useful for studying the effects of opioids on pain perception and addiction. It also has a longer duration of action than other opioids, which may make it useful for studying chronic pain conditions. However, N-(4-bromo-2-methylphenyl)-3-phenylbutanamide is highly toxic and can be difficult to synthesize, which limits its use in laboratory experiments.
未来方向
There are several areas of research that could be explored using N-(4-bromo-2-methylphenyl)-3-phenylbutanamide. One potential area is the development of new pain medications that are more effective and less addictive than current opioids. Another area is the study of the immunomodulatory effects of this compound, which could lead to new treatments for autoimmune diseases. Finally, more research is needed to understand the long-term effects of this compound use on the brain and body, as well as its potential for abuse and addiction.
科学研究应用
Bromadol has been used in scientific research to study its effects on pain perception and opioid receptors. It has been shown to be a highly potent and selective agonist of the mu-opioid receptor, which is the primary target of most opioids. Bromadol has also been shown to have a longer duration of action than other opioids, which may make it useful for treating chronic pain conditions.
属性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(14-6-4-3-5-7-14)11-17(20)19-16-9-8-15(18)10-13(16)2/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGBZSOBZBSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-hydroxy-3-(4-methoxyphenoxy)propoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3980564.png)
![N-ethyl-N-methyl-5-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B3980574.png)
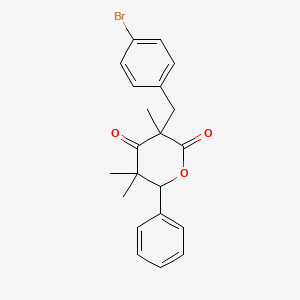
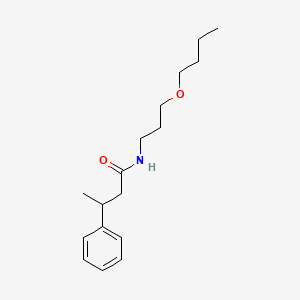
![5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3980599.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3980611.png)
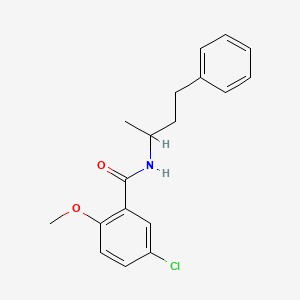
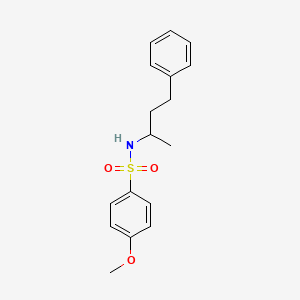

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3980629.png)
![2-methyl-4-[4-nitro-3-(1-piperidinyl)phenyl]-1-(phenylsulfonyl)piperazine](/img/structure/B3980637.png)
![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)
![N-1-adamantyl-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B3980667.png)
![2-{3-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3980672.png)